Cas no 1361838-29-0 (Methyl 2-amino-5-(2,5-dichlorophenyl)isonicotinate)

Methyl 2-amino-5-(2,5-dichlorophenyl)isonicotinate 化学的及び物理的性質
名前と識別子
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- Methyl 2-amino-5-(2,5-dichlorophenyl)isonicotinate
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- インチ: 1S/C13H10Cl2N2O2/c1-19-13(18)9-5-12(16)17-6-10(9)8-4-7(14)2-3-11(8)15/h2-6H,1H3,(H2,16,17)
- InChIKey: HYBHARFZNHKFON-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C1C=NC(=CC=1C(=O)OC)N)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 330
- トポロジー分子極性表面積: 65.2
- 疎水性パラメータ計算基準値(XlogP): 3.2
Methyl 2-amino-5-(2,5-dichlorophenyl)isonicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022005563-1g |
Methyl 2-amino-5-(2,5-dichlorophenyl)isonicotinate |
1361838-29-0 | 97% | 1g |
$1,764.00 | 2022-03-01 | |
Alichem | A022005563-500mg |
Methyl 2-amino-5-(2,5-dichlorophenyl)isonicotinate |
1361838-29-0 | 97% | 500mg |
$960.40 | 2022-03-01 | |
Alichem | A022005563-250mg |
Methyl 2-amino-5-(2,5-dichlorophenyl)isonicotinate |
1361838-29-0 | 97% | 250mg |
$680.00 | 2022-03-01 |
Methyl 2-amino-5-(2,5-dichlorophenyl)isonicotinate 関連文献
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1. Back matter
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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6. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
Methyl 2-amino-5-(2,5-dichlorophenyl)isonicotinateに関する追加情報
Methyl 2-amino-5-(2,5-dichlorophenyl)isonicotinate: A Comprehensive Overview
Methyl 2-amino-5-(2,5-dichlorophenyl)isonicotinate (CAS No. 1361838-29-0) is a highly specialized organic compound that has garnered significant attention in the fields of pharmacology and materials science. This compound is notable for its unique chemical structure, which combines an isonicotinoyl group with a methyl ester and a dichlorophenyl substituent. Recent studies have highlighted its potential applications in drug delivery systems and as a precursor for advanced materials.
The molecular structure of Methyl 2-amino-5-(2,5-dichlorophenyl)isonicotinate is characterized by a central isonicotinoyl ring, which is a derivative of nicotinic acid. The presence of the amino group at position 2 and the dichlorophenyl group at position 5 introduces significant steric and electronic effects, making this compound highly versatile. The methyl ester group further enhances its solubility properties, which are crucial for its application in pharmaceutical formulations.
Recent research has focused on the synthesis and characterization of Methyl 2-amino-5-(2,5-dichlorophenyl)isonicotinate. Scientists have developed novel synthetic pathways that improve the yield and purity of the compound. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated a two-step synthesis involving nucleophilic substitution and esterification reactions. This approach not only simplifies the production process but also ensures high-quality output.
In terms of applications, Methyl 2-amino-5-(2,5-dichlorophenyl)isonicotinate has shown promise in the development of targeted drug delivery systems. Its ability to form stable complexes with various biomolecules makes it an ideal candidate for encapsulating therapeutic agents. A recent study conducted by researchers at Stanford University revealed that this compound can enhance the bioavailability of drugs by protecting them from enzymatic degradation during transit through biological systems.
Moreover, Methyl 2-amino-5-(2,5-dichlorophenyl)isonicotinate has been explored as a building block for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a ligand in these structures has led to the creation of materials with exceptional porosity and surface area. A team at MIT reported that incorporating this compound into MOFs significantly improves their gas adsorption capabilities, making them suitable for industrial applications such as carbon capture.
The synthesis of Methyl 2-amino-5-(2,5-dichlorophenyl)isonicotinate involves several key steps that require precise control over reaction conditions. The starting material is typically derived from chlorobenzene derivatives, which undergo substitution reactions to introduce the necessary functional groups. The final step involves esterification to form the methyl ester group. Researchers have optimized these steps to minimize side reactions and maximize product purity.
From an environmental standpoint, Methyl 2-amino-5-(2,5-dichlorophenyl)isonicotinate exhibits favorable biodegradation properties under controlled conditions. Studies have shown that it can be effectively broken down by microbial communities in aerobic environments, reducing its persistence in natural systems. However, further research is needed to fully understand its long-term environmental impact.
In conclusion, Methyl 2-amino-5-(2,5-dichlorophenyl)isonicotinate (CAS No. 1361838-29-0) represents a cutting-edge compound with diverse applications across multiple scientific disciplines. Its unique chemical properties make it an invaluable tool in drug development and materials science. As research continues to uncover new potential uses for this compound, it is poised to play an increasingly important role in advancing modern technology and medicine.
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